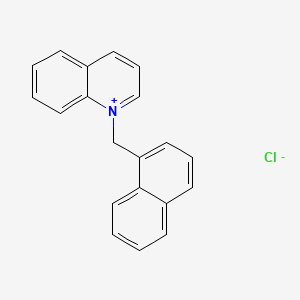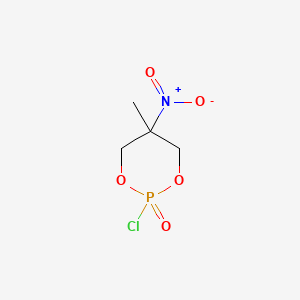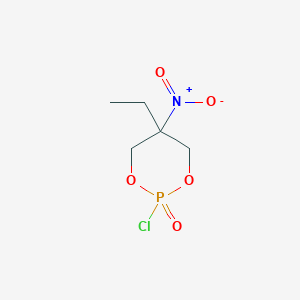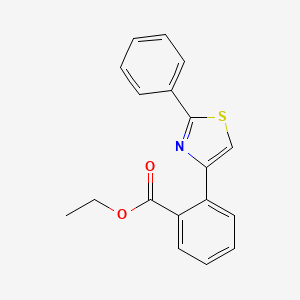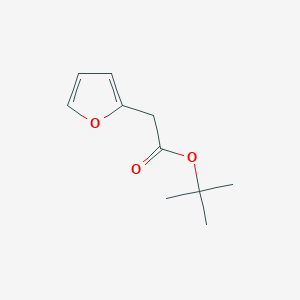
2-Propoxy-tetrahydropyran
Descripción general
Descripción
2-Propoxy-tetrahydropyran is a chemical compound with the formula C8H16O2 and a molecular weight of 144.2114 . It is also known by its IUPAC name, 2-Propoxytetrahydro-2H-pyran .
Molecular Structure Analysis
The molecular structure of 2-Propoxy-tetrahydropyran consists of a six-membered ring containing one oxygen atom and five carbon atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2-Propoxy-tetrahydropyran has a density of 0.9±0.1 g/cm3, a boiling point of 175.9±8.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.5±3.0 kJ/mol, a flash point of 50.3±18.0 °C, and an index of refraction of 1.434 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Synthetic Building Blocks : 2-Propoxy-tetrahydropyran is significant in the synthesis of complex organic molecules. Studies demonstrate its role in constructing tetrahydropyrans, a common structural motif in many natural products and synthetic therapeutic molecules (Avery et al., 2005). Additionally, it serves as a versatile building unit in natural product synthesis (Hesek et al., 2008).
Organic Synthesis Methodologies : Innovative methods for creating tetrahydropyrans, like using base-catalyzed rearrangements and intramolecular oxa-Michael additions, highlight the significance of 2-Propoxy-tetrahydropyran (Chakraborty et al., 2003). Research also focuses on synthesis techniques like catalytic hydrogenation and ring-closing strategies, essential for producing diverse tetrahydropyran structures (Bowen et al., 2022).
Chemical Scale-Up and Industrial Applications : The compound plays a role in chemical scale-up processes. For instance, the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol from ethyl (S)(−)-lactate demonstrates its potential in fine chemical manufacturing (Donners et al., 2002).
Catalysis and Material Science
Catalysis in Organic Reactions : Its role in catalysis is highlighted in the synthesis of cyclic ethers, where it is used in tandem with ruthenium-catalyzed redox isomerization (Trost et al., 2009). The Prins cyclization process also utilizes this compound for creating structures with analgesic and anti-inflammatory properties (Štekrová et al., 2015).
Material Science Applications : In material science, 2-Propoxy-tetrahydropyran is used in controlling TiO2 growth on surfaces, showcasing its relevance in nanotechnology and surface engineering (Kim, 2010).
Biological and Medicinal Chemistry
Natural Product Synthesis : This compound is integral in the synthesis of natural products like centrolobine, which have potential biological activities (Xie et al., 2012). It is also used in creating complex structures like neopeltolide, a marine macrolide with significant biological properties (Fuwa, 2016).
Pharmacophore Development : Its application extends to the development of pharmacophores, as seen in the synthesis of herboxidiene, a compound targeting the spliceosome for potential cancer therapy (Lagisetti et al., 2014).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Propoxy-tetrahydropyran are not mentioned in the available resources, tetrahydropyrans are a class of compounds that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that future research may continue to explore new synthesis methods and potential applications for these compounds.
Propiedades
IUPAC Name |
2-propoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-6-9-8-5-3-4-7-10-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQXTURTITWAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334874 | |
| Record name | 2-Propoxy-tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxytetrahydro-2H-pyran | |
CAS RN |
6581-64-2 | |
| Record name | 2-Propoxy-tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



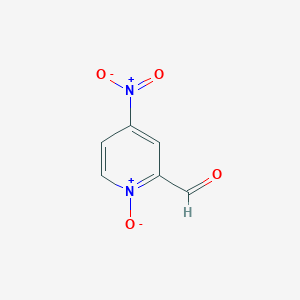

![5H-[1]Benzopyrano[3,4-b]pyridin-5-one](/img/structure/B3055529.png)
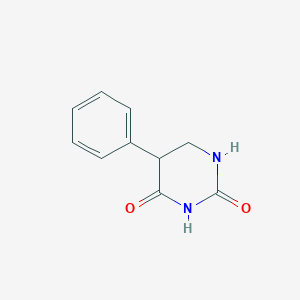

![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)
